A Comprehensive Technical Guide to 9H-Hexadecafluorononanoyl Chloride for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 9H-Hexadecafluorononanoyl Chloride for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 9H-Hexadecafluorononanoyl Chloride, a highly reactive perfluorinated acyl chloride. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this compound in their work. This document delves into its chemical and physical characteristics, reactivity, handling protocols, and potential applications, with a focus on providing practical insights and methodologies.
Core Chemical and Physical Properties
9H-Hexadecafluorononanoyl Chloride, with the CAS Number 423-95-0, is a specialized chemical reagent notable for its highly fluorinated carbon chain.[1] This high degree of fluorination imparts significant and unique chemical properties to the molecule. An overview of its fundamental properties is presented in Table 1.
Table 1: Physicochemical Properties of 9H-Hexadecafluorononanoyl Chloride
| Property | Value | Reference |
| CAS Number | 423-95-0 | [1] |
| Molecular Formula | C₉HClF₁₆O | [2] |
| Molecular Weight | 464.53 g/mol | [2] |
| Boiling Point | 166 °C | [2] |
| Density | 1.803 g/cm³ | [2] |
| Flash Point | 58.8 °C | [2] |
| Refractive Index | 1.322 | [2] |
| Vapor Pressure | 1.26 mmHg at 25°C | [2] |
The structure of 9H-Hexadecafluorononanoyl Chloride is characterized by a C8 perfluorinated chain with a terminal hydrogen and an acyl chloride functional group. This structure is the source of its high reactivity and utility as a chemical building block.
Reactivity and Mechanistic Insights
The reactivity of 9H-Hexadecafluorononanoyl Chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to a nucleophilic addition-elimination reaction. The general mechanism is depicted below.
Caption: Generalized nucleophilic addition-elimination mechanism for acyl chlorides.
Hydrolysis
In the presence of water, 9H-Hexadecafluorononanoyl Chloride readily hydrolyzes to form the corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid, and hydrochloric acid. This reaction is typically vigorous and exothermic. Due to this moisture sensitivity, the compound must be handled under anhydrous conditions.
Reaction with Alcohols
With alcohols, 9H-Hexadecafluorononanoyl Chloride undergoes esterification to yield the corresponding perfluorinated ester.[3][4][5] This reaction is generally rapid and proceeds via the nucleophilic addition-elimination mechanism, where the alcohol acts as the nucleophile.[3][6] The reaction is an effective method for introducing the perfluorononanyl moiety into molecules.
Reaction with Amines
Amines react rapidly with 9H-Hexadecafluorononanoyl Chloride to form N-substituted amides.[7] The reaction is highly favorable due to the high nucleophilicity of amines.[7] This reaction is a cornerstone for the synthesis of a variety of specialty chemicals and pharmaceutical precursors.[2]
Synthesis and Handling
Synthesis
9H-Hexadecafluorononanoyl Chloride is typically synthesized from its corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid. A common laboratory-scale method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases, add 9H-Hexadecafluorononanoic acid.
-
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using IR spectroscopy (loss of the broad O-H stretch).
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 9H-Hexadecafluorononanoyl Chloride can be further purified by fractional distillation under vacuum.
Caption: Workflow for the synthesis of 9H-Hexadecafluorononanoyl chloride.
Safety and Handling
9H-Hexadecafluorononanoyl Chloride is a corrosive and moisture-sensitive compound that requires careful handling.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood is mandatory.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[8]
-
Spill Management: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will lead to a violent reaction and the release of corrosive hydrochloric acid gas.
Applications in Research and Development
The unique properties of 9H-Hexadecafluorononanoyl Chloride make it a valuable reagent in several areas of research and development.
Synthesis of Specialty Polymers and Surfactants
The incorporation of the perfluorinated chain can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers.[2] It is also a key precursor in the synthesis of fluorosurfactants, which are used in a variety of industrial applications.[2]
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical and agrochemical sectors, the introduction of fluorine atoms into a molecule can significantly alter its biological activity, metabolic stability, and lipophilicity. 9H-Hexadecafluorononanoyl Chloride serves as a building block for creating novel fluorinated compounds with potential therapeutic or pesticidal properties.[2]
Experimental Protocol: General Procedure for Acylation of a Primary Amine
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of 9H-Hexadecafluorononanoyl Chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
9H-Hexadecafluorononanoyl Chloride is a highly versatile and reactive reagent with significant potential in materials science, specialty chemicals, and the life sciences. Its utility stems from the unique properties conferred by its perfluorinated structure. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. This guide provides a foundational understanding to enable scientists and researchers to explore the full potential of this valuable chemical building block.
References
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9H-HEXADECAFLUORONONANOYL CHLORIDE | CAS#: 423-95-0 | LookChem.
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9h-hexadecafluorononanoyl chloride | CAS#: 423-95-0 | Echemi.
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9h-hexadecafluorononanoyl chloride | CAS#: 423-95-0 | Chemsrc.
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Explaining the reaction between acyl chlorides and amines - addition / elimination | Chemguide.
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Explaining the reaction between acyl chlorides and alcohols - addition / elimination | Chemguide.
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reaction between acyl chlorides and alcohols - addition / elimination | Chemguide.
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Making It Easy: mechanism for Acyl chloride and alcohol reaction | YouTube.
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Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with alcohol) | StudyMind.
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reaction between acyl chlorides and amines - addition / elimination | Chemguide.
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